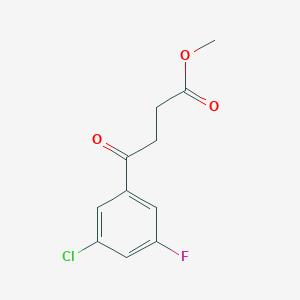

Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate

CAS No.:

Cat. No.: VC13516519

Molecular Formula: C11H10ClFO3

Molecular Weight: 244.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClFO3 |

|---|---|

| Molecular Weight | 244.64 g/mol |

| IUPAC Name | methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate |

| Standard InChI | InChI=1S/C11H10ClFO3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3 |

| Standard InChI Key | GPKPBQUBZXCNTE-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F |

| Canonical SMILES | COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F |

Introduction

Chemical Synthesis and Optimization

The synthesis of methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate is achieved through a sequence of controlled acylation and esterification reactions. A representative pathway involves:

-

Friedel-Crafts Acylation: Introduction of the ketone group to the phenyl ring via reaction with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

-

Esterification: Conversion of the resultant carboxylic acid to the methyl ester using methanol and an acid catalyst (e.g., sulfuric acid).

Reaction conditions are critical to maximizing yield. Temperature control between 60–80°C prevents side reactions such as decarboxylation or over-alkylation. Solvent selection (e.g., dichloromethane or toluene) influences reaction kinetics, with polar aprotic solvents like dimethylacetamide (DMAC) enhancing reactant solubility in analogous syntheses . For instance, a related fluorination process for 2-cyano-3-chloro-5-trifluoromethylpyridine utilized DMAC at 170°C to achieve 97% yield, demonstrating the importance of solvent choice in halogenated compound synthesis .

Table 1: Key Synthesis Parameters

| Parameter | Conditions |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst | Lewis acids (e.g., AlCl₃) |

| Solvent | Dichloromethane, DMAC |

| Yield Optimization | Solvent-to-reactant ratio (3:1–5:1) |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.64 g/mol |

| IUPAC Name | Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate |

| Boiling Point | Not reported |

| LogP (Estimated) | ~2.5 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals at δ 3.7–3.8 ppm (singlet, methyl ester), δ 2.6–2.9 ppm (multiplet, methylene protons adjacent to ketone), and δ 7.2–7.5 ppm (aromatic protons).

-

¹³C NMR: Peaks at δ 170–175 ppm (ketone carbonyl), δ 52–55 ppm (methyl ester), and δ 110–150 ppm (aromatic carbons with halogen-induced deshielding).

Mass Spectrometry (MS)

-

Molecular Ion Peak: Observed at m/z 244.64, consistent with the molecular formula.

-

Fragmentation Patterns: Loss of the methyl ester group () generates a fragment at m/z 185, while cleavage of the ketone yields ions at m/z 121 and 123 (chlorine isotope pattern).

Applications in Industrial and Pharmaceutical Chemistry

The compound’s dual functionality (ketone and ester) enables its use as a building block in:

-

Agrochemicals: Intermediate in synthesizing herbicides and insecticides, leveraging the electron-withdrawing effects of halogens to enhance reactivity.

-

Pharmaceuticals: Precursor for serotonin receptor ligands, where halogenated aromatics improve binding affinity. For example, 3-chloro-4-fluorophenyl derivatives have been explored as 5-HT₁A receptor agonists .

-

Materials Science: Monomer for polyketone polymers, with halogen substituents influencing thermal stability and crystallinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume